Cas no 2137755-85-0 (Spiro[2.4]heptan-4-ol, 4-(2-amino-1,1-dimethylethyl)-)
![Spiro[2.4]heptan-4-ol, 4-(2-amino-1,1-dimethylethyl)- structure](https://ar.kuujia.com/scimg/cas/2137755-85-0x500.png)
2137755-85-0 structure
اسم المنتج:Spiro[2.4]heptan-4-ol, 4-(2-amino-1,1-dimethylethyl)-
كاس عدد:2137755-85-0
وسط:C11H21NO
ميغاواط:183.290543317795
CID:5279425
Spiro[2.4]heptan-4-ol, 4-(2-amino-1,1-dimethylethyl)- الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Spiro[2.4]heptan-4-ol, 4-(2-amino-1,1-dimethylethyl)-
-
- نواة داخلي: 1S/C11H21NO/c1-9(2,8-12)11(13)5-3-4-10(11)6-7-10/h13H,3-8,12H2,1-2H3
- مفتاح Inchi: DIEACXDWQOOITN-UHFFFAOYSA-N
- ابتسامات: C1C2(CCCC2(C(C)(C)CN)O)C1
Spiro[2.4]heptan-4-ol, 4-(2-amino-1,1-dimethylethyl)- الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-684290-2.5g |
4-(1-amino-2-methylpropan-2-yl)spiro[2.4]heptan-4-ol |
2137755-85-0 | 95.0% | 2.5g |
$2071.0 | 2025-03-12 | |
Enamine | EN300-684290-0.25g |
4-(1-amino-2-methylpropan-2-yl)spiro[2.4]heptan-4-ol |
2137755-85-0 | 95.0% | 0.25g |
$972.0 | 2025-03-12 | |
Enamine | EN300-684290-0.1g |
4-(1-amino-2-methylpropan-2-yl)spiro[2.4]heptan-4-ol |
2137755-85-0 | 95.0% | 0.1g |
$930.0 | 2025-03-12 | |
Enamine | EN300-684290-1.0g |
4-(1-amino-2-methylpropan-2-yl)spiro[2.4]heptan-4-ol |
2137755-85-0 | 95.0% | 1.0g |
$1057.0 | 2025-03-12 | |
Enamine | EN300-684290-0.5g |
4-(1-amino-2-methylpropan-2-yl)spiro[2.4]heptan-4-ol |
2137755-85-0 | 95.0% | 0.5g |
$1014.0 | 2025-03-12 | |
Enamine | EN300-684290-0.05g |
4-(1-amino-2-methylpropan-2-yl)spiro[2.4]heptan-4-ol |
2137755-85-0 | 95.0% | 0.05g |
$888.0 | 2025-03-12 | |
Enamine | EN300-684290-10.0g |
4-(1-amino-2-methylpropan-2-yl)spiro[2.4]heptan-4-ol |
2137755-85-0 | 95.0% | 10.0g |
$4545.0 | 2025-03-12 | |
Enamine | EN300-684290-5.0g |
4-(1-amino-2-methylpropan-2-yl)spiro[2.4]heptan-4-ol |
2137755-85-0 | 95.0% | 5.0g |
$3065.0 | 2025-03-12 |
Spiro[2.4]heptan-4-ol, 4-(2-amino-1,1-dimethylethyl)- الوثائق ذات الصلة
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
2137755-85-0 (Spiro[2.4]heptan-4-ol, 4-(2-amino-1,1-dimethylethyl)-) منتجات ذات صلة
- 1806804-08-9(3,4-Dichloro-2-(difluoromethyl)pyridine-6-sulfonyl chloride)
- 22918-06-5(4-(nitromethyl)pyridine)
- 1804097-82-2(Ethyl 5-bromo-2-(2-cyanoethyl)benzoate)
- 2228375-40-2(1-(2-propylpentyl)cyclopropan-1-amine)
- 2167517-13-5(methyl 2-(1-bromopentyl)-4-methyl-1,3-thiazole-5-carboxylate)
- 2138204-84-7(5-(Furan-2-yl)thiophene-3-carbaldehyde)
- 2228286-67-5(3-(5,6-dichloropyridin-3-yl)methylpyrrolidin-3-ol)
- 5019-25-0(Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside)
- 404929-70-0(1-(4-fluorophenyl)-6-methoxy-1H,2H,3H,4H,9H-pyrido3,4-bindole)
- 1337478-39-3(N,N-dimethyl-3-(piperidin-3-yl)methylaniline)
الموردين الموصى بهم
atkchemica
عضو ذهبي
مورد الصين
مُحْضِر

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Zhejiang Brunova Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
عضو ذهبي
مورد الصين
كميّة كبيرة

Taian Jiayue Biochemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
